molecular formula C20H26N4O3 B5677516 (4S)-N,N-diethyl-4-(3-furoylamino)-1-(pyridin-3-ylmethyl)-L-prolinamide

(4S)-N,N-diethyl-4-(3-furoylamino)-1-(pyridin-3-ylmethyl)-L-prolinamide

Cat. No. B5677516
M. Wt: 370.4 g/mol
InChI Key: WZXYQULJWNUYOG-ROUUACIJSA-N
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Description

"(4S)-N,N-diethyl-4-(3-furoylamino)-1-(pyridin-3-ylmethyl)-L-prolinamide" is a compound that appears to be a derivative of prolinamide with specific substitutions at the pyridine and furan rings, indicating potential for unique chemical and biological properties. The compound's structure suggests it could be involved in various chemical reactions, possess specific physical and chemical properties, and potentially offer interesting biological activity.

Synthesis Analysis

The synthesis of complex molecules like "(4S)-N,N-diethyl-4-(3-furoylamino)-1-(pyridin-3-ylmethyl)-L-prolinamide" often involves multi-step reactions, starting from simpler precursors. The synthesis could involve the formation of the prolinamide backbone, followed by the introduction of the diethylamino, furoylamino, and pyridin-3-ylmethyl groups through various chemical reactions such as acylation, amination, and alkylation. While specific details on the synthesis of this compound are not directly available, similar compounds have been synthesized through catalyzed reactions involving pyridine derivatives and proline or prolinamide units (Liu et al., 2014).

properties

IUPAC Name

(2S,4S)-N,N-diethyl-4-(furan-3-carbonylamino)-1-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-3-23(4-2)20(26)18-10-17(22-19(25)16-7-9-27-14-16)13-24(18)12-15-6-5-8-21-11-15/h5-9,11,14,17-18H,3-4,10,12-13H2,1-2H3,(H,22,25)/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXYQULJWNUYOG-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC(CN1CC2=CN=CC=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)[C@@H]1C[C@@H](CN1CC2=CN=CC=C2)NC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-N,N-diethyl-4-(3-furoylamino)-1-(pyridin-3-ylmethyl)-L-prolinamide

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